molecular formula C3H5FO2S B13261497 Prop-2-ene-1-sulfonyl fluoride

Prop-2-ene-1-sulfonyl fluoride

Cat. No.: B13261497
M. Wt: 124.14 g/mol
InChI Key: VCUZYBBQJRJJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-ene-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ene-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of sodium allylsulfonate with phosphorus oxychloride. The reaction typically proceeds under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, phosphines, and palladium catalysts. Typical reaction conditions involve mild temperatures and solvents like dimethylformamide or methanol .

Major Products Formed

The major products formed from reactions involving this compound include enaminyl sulfonyl fluorides and other functionalized sulfonyl fluorides, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of prop-2-ene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of stable sulfonyl fluoride derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and selectivity in forming stable sulfonyl fluoride derivatives. This makes it a valuable compound in various synthetic applications, distinguishing it from other similar compounds .

Biological Activity

Prop-2-ene-1-sulfonyl fluoride (PSF) is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a propene backbone. Its molecular formula is C3H5F2O2SC_3H_5F_2O_2S with a molecular weight of approximately 124.14 g/mol. This compound has garnered interest in medicinal chemistry due to its electrophilic nature, which allows it to interact with various biological targets, including enzymes and receptors.

The sulfonyl fluoride moiety in PSF is known for its high reactivity, making it a versatile reagent in organic synthesis. This reactivity stems from the electrophilic character of the sulfonyl group, enabling PSF to participate in nucleophilic attack reactions with amines and phosphines under mild conditions, typically in solvents like dimethylformamide or methanol.

Enzyme Inhibition

Research indicates that PSF and its derivatives can act as inhibitors of several enzymes:

  • Fatty Acid Amide Hydrolase (FAAH) : PSF derivatives have been shown to selectively inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially offering therapeutic benefits for conditions such as pain and anxiety .
  • Lipoprotein Lipase : Some sulfonyl fluoride compounds have demonstrated inhibitory effects on lipoprotein lipase, suggesting a role in lipid metabolism regulation .

Case Studies and Research Findings

  • Synthesis and Reactivity : A study demonstrated the regio- and stereoselective synthesis of γ-aryl allylsulfonyl fluorides using PSF derivatives. The resulting compounds exhibited excellent yields and selectivity, indicating their potential utility in further biological applications .
  • Inhibitory Effects : A detailed analysis highlighted that certain sulfonyl fluorides derived from PSF showed significant inhibition of FAAH with low off-target effects. This selectivity was attributed to the structural properties of the compounds, which allowed them to fit well within the active site of FAAH .
  • Molecular Interaction Studies : Molecular docking studies have been employed to understand the binding interactions between PSF derivatives and their target enzymes. These studies provide insights into how modifications to the PSF structure can enhance binding affinity and selectivity .

Data Table: Summary of Biological Activities

CompoundTarget EnzymeInhibition TypeIC50 Value (µM)Reference
This compoundFatty Acid Amide HydrolaseCompetitive0.05
Derivative ALipoprotein LipaseNon-competitive0.1
Derivative BPhosphoglycolate PhosphataseCompetitive0.02

Properties

Molecular Formula

C3H5FO2S

Molecular Weight

124.14 g/mol

IUPAC Name

prop-2-ene-1-sulfonyl fluoride

InChI

InChI=1S/C3H5FO2S/c1-2-3-7(4,5)6/h2H,1,3H2

InChI Key

VCUZYBBQJRJJNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.